2,5-Dihydroxy-3-methylbenzaldehyde

Description

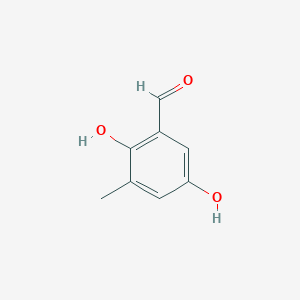

2,5-Dihydroxy-3-methylbenzaldehyde (C₈H₈O₃) is a phenolic aldehyde characterized by hydroxyl groups at positions 2 and 5, a methyl substituent at position 3, and an aldehyde functional group at position 1 of the benzene ring. The methyl group in the 3-position distinguishes it from these analogs, influencing steric effects, lipophilicity, and reactivity .

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2,5-dihydroxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-4,10-11H,1H3 |

InChI Key |

RSUFKYFCANOGFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methylbenzaldehyde is typically synthesized through a multi-step process. The initial step involves the synthesis of methylene phenol, which is then subjected to further reactions to yield the target compound . One common method includes the use of aluminum hemiaminal as an intermediate, which facilitates subsequent cross-coupling reactions with organometallic reagents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxy-3-methylbenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitrating agents are employed.

Major Products:

Oxidation: Quinones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2,5-Dihydroxy-3-methylbenzaldehyde is widely utilized as an intermediate in the synthesis of more complex organic molecules. Its hydroxyl groups enable it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions. This versatility allows chemists to create a range of derivatives that can be tailored for specific applications.

Synthesis of Bioactive Compounds:

The compound is involved in the synthesis of biologically active compounds, including g-secretase inhibitors and antagonists targeting various receptors such as the human vanilloid receptor and dopamine D4 receptor . These compounds are crucial in developing therapeutic agents for treating conditions like Alzheimer's disease and other neurological disorders.

Pharmaceutical Applications

Potential Therapeutic Uses:

Research indicates that this compound may exhibit pharmacological properties that could be beneficial in drug development. For instance, its structural similarity to known bioactive compounds suggests potential efficacy in modulating biological pathways relevant to disease treatment .

Case Studies:

Several studies have explored the compound's effects on specific biological targets:

- G-Secretase Inhibitors: A study highlighted its role in synthesizing compounds that inhibit g-secretase, a key enzyme involved in the cleavage of amyloid precursor protein, which is linked to Alzheimer's disease .

- Receptor Antagonists: Other research has focused on its derivatives acting as antagonists for receptors involved in pain perception and other physiological processes .

Chemical Properties and Reactivity

The unique arrangement of functional groups in this compound contributes to its reactivity profile:

- Hydroxyl Groups: The presence of hydroxyl groups enhances solubility in polar solvents and facilitates hydrogen bonding, making it reactive towards electrophiles.

- Aldehyde Group: The aldehyde functionality allows for further derivatization through condensation reactions with amines or alcohols, leading to a variety of products useful in medicinal chemistry .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dihydroxy-3-methylbenzaldehyde | Hydroxyl groups at positions 2 and 4 | Lacks hydroxyl at position 5 |

| 3,4-Dihydroxybenzaldehyde | Hydroxyl groups at positions 3 and 4 | Different substitution pattern |

| 2-Hydroxy-5-methylisophthalaldehyde | Hydroxyl at position 2 and methyl at position 5 | Different aromatic core structure |

The comparative analysis reveals that the specific substitution pattern of this compound significantly influences its reactivity and biological profile compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-methylbenzaldehyde involves its ability to disrupt cellular redox homeostasis. It targets cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to oxidative stress in cells. This property makes it a potent antifungal agent by destabilizing the redox balance within fungal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key molecular properties of 2,5-dihydroxy-3-methylbenzaldehyde and its analogs:

Key Observations :

- 2,5-Dimethoxybenzaldehyde, with methoxy groups instead of hydroxyls, exhibits lower polarity and reduced hydrogen-bonding capacity, favoring organic solvent solubility .

Acidity and Hydrogen Bonding

- Hydroxyl Groups: Gentisaldehyde (2×OH) has strong acidity (pKa ~8–10 for phenolic OH), enabling deprotonation under basic conditions. The methyl group in this compound may sterically hinder reactions at the adjacent hydroxyl .

- Methoxy Groups : 2,5-Dimethoxybenzaldehyde’s OCH₃ groups are electron-donating, directing electrophilic substitution to specific ring positions. This contrasts with the hydroxyl-directed reactivity of the other compounds .

Spectroscopic and Analytical Data

- Mass Spectrometry : Gentisaldehyde (C₇H₆O₃) shows a molecular ion peak at m/z 138.12, consistent with its molecular weight . For this compound, the expected molecular ion would appear at m/z 152.14.

- UV-Vis Spectroscopy : Hydroxyl groups in gentisaldehyde and this compound result in strong absorbance in the 250–300 nm range due to π→π* transitions. Methoxy groups in 2,5-dimethoxybenzaldehyde shift absorbance to longer wavelengths (~280–320 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.